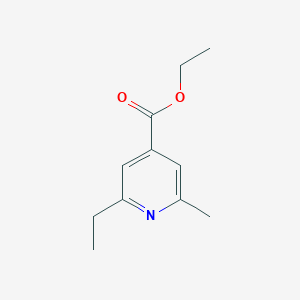

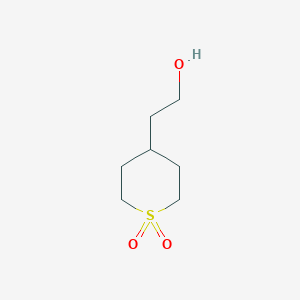

![molecular formula C16H12N2O2 B2454067 (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid CAS No. 1164549-65-8](/img/structure/B2454067.png)

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid, also known as 2E-3-PIP, is a new type of imidazole compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound that contains an imidazole ring with a phenyl substituent and a prop-2-enoic acid moiety. This compound has been studied for its unique properties and potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis and Cytotoxic Potential

- Cytotoxicity Against Cancer Cell Lines: Derivatives based on (2E)-3-{3-phenylimidazo[1,5-a]pyridin-1-yl}prop-2-enoic acid have been synthesized and evaluated for cytotoxic potential against various cancer cell lines. Some compounds exhibited promising cytotoxic potential with IC50 values below 30 µM, particularly against HCT-116 cancer cell line. These compounds promote cell death through apoptosis, indicated by flow cytometric analysis, reactive oxygen species generation, and other assays (Mani et al., 2020).

Molecular Structure Studies

- Molecular Structure Analysis: The molecular structure of derivatives, such as 3-methoxy-2-oxo-3-(2-phenyl-2-oxoethyl)-2,3-dihydroimidazo[1,2-a]pyridine hydrochlorides, has been demonstrated using X-ray diffraction (XRD), providing insights into their structural properties (Aliev et al., 2007).

Optoelectronic and Charge Transfer Properties

- Optoelectronic and Charge Transfer Properties: The optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing molecules have been explored at both molecular and solid-state bulk scales. This research is significant for the development of materials used in organic semiconductor devices (Irfan et al., 2019).

Fluorescent Emission Studies

- Fluorescent Emissions: The halogenation of 3-arylimidazo[1,5-a]pyridines and subsequent cross-coupling reactions have produced 1,3-diarylated imidazo[1,5-a]pyridines with a wide range of fluorescent emissions. This is relevant for applications in fluorescent materials and sensors (Shibahara et al., 2009).

Synthesis Methodologies

- Metal-Free Synthesis Protocol: A protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines using a metal-free one-pot synthesis approach demonstrates the versatility and efficiency of this method in producing significant yields (Roslan et al., 2016).

properties

IUPAC Name |

(E)-3-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15(20)10-9-13-14-8-4-5-11-18(14)16(17-13)12-6-2-1-3-7-12/h1-11H,(H,19,20)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGRBXNXIVUGMC-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2453984.png)

![1-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2453986.png)

![1-[Phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2453991.png)

![Methyl 2-[2-(4-methoxybenzoyl)imino-6-nitro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2453993.png)

![4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-nitrobenzamide](/img/structure/B2453998.png)

![[(2S)-1-[(2-methylphenyl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B2454000.png)

![[(1R,2R)-2-(Difluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2454007.png)